molecular formula C14H20N2O2 B1453978 1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 1094240-13-7

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No. B1453978
CAS RN: 1094240-13-7
M. Wt: 248.32 g/mol
InChI Key: ZEDLXWDYKVOQHD-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one, commonly referred to as 1,4-DMME, is a novel synthetic compound with a wide range of applications in scientific research. It is a member of the diazepane family, which are derivatives of the cyclic diazepane ring system, and is a valuable tool for researchers due to its unique properties. 1,4-DMME has been used in numerous scientific studies, including those in the fields of biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Molecular Transformations and Chemical Reactions

The compound has been involved in various molecular transformations and chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it has participated in three-component reactions leading to the synthesis of substituted pyrroles, showcasing its role in ring-opening transformations and the formation of complex molecular structures (Voskressensky et al., 2014). Additionally, its derivatives have undergone intriguing transformations such as the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, highlighting its potential in generating pharmacologically relevant structures (Hong‐zhong Wang et al., 2001).

Crystal Structure Determination

The compound and its derivatives have been the subject of structural studies, including X-ray crystallography. These studies provide crucial insights into the molecular geometry and structural characteristics of such complex molecules, which is fundamental for understanding their chemical behavior and potential applications (R. Tingley et al., 2006).

Pharmacological Potential

Several studies have explored the pharmacological potential of derivatives of this compound, indicating its significance in drug development. These studies involve the synthesis of various analogs and evaluation of their antiproliferative and antimicrobial activities, hinting at the compound’s applicability in developing new therapeutic agents (H. Liszkiewicz, 2002).

Antimicrobial and Anticancer Screening

The compound’s derivatives have been assessed for their antimicrobial and anticancer activities. These studies are pivotal for identifying new bioactive molecules and understanding the structure-activity relationships, potentially guiding the design of new drugs (Deepak Verma et al., 2015).

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-3-2-5-12(13)11-14(17)16-9-4-7-15-8-10-16/h2-3,5-6,15H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDLXWDYKVOQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Diazepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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